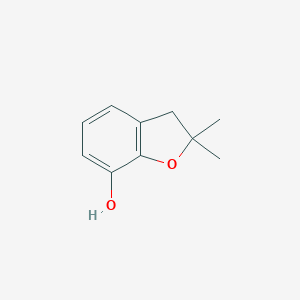
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Cat. No. B074064
Key on ui cas rn:
1563-38-8
M. Wt: 164.2 g/mol
InChI Key: WJGPNUBJBMCRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04420642
Procedure details


The reaction of catechol and methallyl chloride may be illustrated as follows: ##STR1## In accordance with existing processes the reaction mixture, I, would have been filtered to remove sodium chloride, then subjected to Claisen rearrangement and cyclization to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran resulting in the loss of unreacted or excess catechol employed in the reaction.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH2:9](Cl)[C:10](=[CH2:12])[CH3:11]>>[CH3:9][C:10]1([CH3:12])[CH2:11][C:8]2[CH:7]=[CH:6][CH:5]=[C:3]([OH:4])[C:1]=2[O:2]1.[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
##STR1## In accordance with existing processes the reaction mixture, I, would have been filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove sodium chloride
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
